molecular formula C17H12F2N2O2 B11117944 N-(2,5-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(2,5-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11117944
M. Wt: 314.29 g/mol
InChI Key: RMRXJZMWQDTNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorophenyl group, a methyl group, and a phenyl group attached to an oxazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

The synthesis of N-(2,5-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step often involves the use of difluorobenzene derivatives in a substitution reaction.

    Attachment of the carboxamide group: This can be done through amide bond formation using carboxylic acid derivatives and amines.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

N-(2,5-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reagents used.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,5-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

N-(2,5-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(2,5-difluorophenyl)-2-pyrazinecarboxamide: This compound has a similar difluorophenyl group but differs in the heterocyclic ring structure.

    1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: This compound shares the difluorophenyl group but has different substituents and a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .

Properties

Molecular Formula

C17H12F2N2O2

Molecular Weight

314.29 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H12F2N2O2/c1-10-15(16(21-23-10)11-5-3-2-4-6-11)17(22)20-14-9-12(18)7-8-13(14)19/h2-9H,1H3,(H,20,22)

InChI Key

RMRXJZMWQDTNGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.